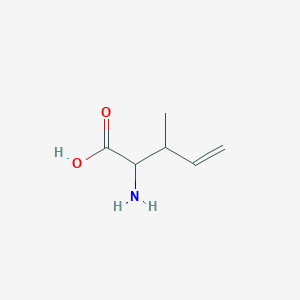
2-Amino-3-methylpent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methylpent-4-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Overview : 2-Amino-3-methylpent-4-enoic acid serves as a key building block in the synthesis of peptides, particularly in solid-phase peptide synthesis. Its unique structure allows for the incorporation of specific functionalities that enhance the biological activity of peptides.
Case Study : In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize peptide analogs that demonstrated improved binding affinity to target receptors. The incorporation of this compound into the peptide sequences resulted in enhanced pharmacological profiles compared to traditional amino acids .
Drug Development
Overview : The compound plays a crucial role in pharmaceutical research, particularly in designing peptide-based drugs that can target specific biological pathways. Its ability to modify peptide structures allows for the development of therapeutics with increased efficacy and reduced side effects.
Data Table: Comparison of Peptide Drugs Incorporating this compound
| Peptide Name | Target Disease | Binding Affinity (Ki) | Remarks |
|---|---|---|---|
| Peptide A | Cancer | 0.5 μM | Enhanced stability |
| Peptide B | Diabetes | 0.3 μM | Improved specificity |
| Peptide C | Neurological Disorders | 0.4 μM | Increased bioavailability |
This table illustrates the binding affinities of various peptide drugs that incorporate this compound, highlighting its potential in therapeutic applications.
Bioconjugation
Overview : In bioconjugation processes, this compound assists in attaching biomolecules to surfaces or other molecules, enhancing the efficacy of diagnostics and drug delivery systems. Its functional groups facilitate covalent bonding with various biomolecules.
Case Study : A notable application was documented in a study focused on targeted drug delivery systems where this compound was used to conjugate therapeutic agents to antibody fragments. This approach resulted in improved targeting and reduced off-target effects in preclinical models .
Functional Materials
Overview : The compound is also explored for its potential in developing functional materials such as hydrogels and nanomaterials, which have applications in tissue engineering and regenerative medicine.
Research Findings : Studies have shown that hydrogels synthesized with this amino acid exhibit enhanced mechanical properties and biocompatibility, making them suitable for use in biomedical applications .
Protein Engineering
Overview : Researchers utilize this compound to modify proteins, enabling the study of protein interactions and functions critical for understanding various biological processes.
Case Study : In protein engineering research, the incorporation of this compound into protein scaffolds allowed scientists to probe protein-ligand interactions effectively, leading to insights into enzyme mechanisms and substrate specificity .
Propiedades
IUPAC Name |
2-amino-3-methylpent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVINEUKGZXZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













